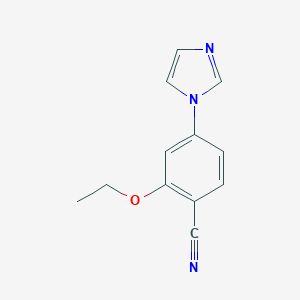
2-Ethoxy-4-(1H-imidazol-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-(1H-imidazol-1-yl)benzonitrile, commonly known as EI, is a chemical compound that belongs to the family of imidazoles. EI has gained significant attention in the scientific community due to its potential applications in various fields, including medical research.
作用機序
EI works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and the growth of cancer cells. EI has also been shown to enhance the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
生化学的および生理学的効果
EI has been shown to have a number of biochemical and physiological effects. These include the reduction of inflammation, inhibition of cancer cell growth, and enhancement of neurotransmitter activity in the brain. EI has also been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of immune-related disorders.
実験室実験の利点と制限
EI has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. EI also exhibits a high degree of stability, making it suitable for long-term studies. However, one limitation of EI is that it can be difficult to work with due to its low solubility in water.
将来の方向性
There are a number of future directions for research on EI. One potential area of study is the use of EI in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential area of study is the use of EI in the treatment of immune-related disorders such as rheumatoid arthritis. Additionally, further research can be conducted to better understand the mechanism of action of EI and to identify potential new applications for this compound.
合成法
EI can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-chloro-4-ethoxybenzonitrile with imidazole in the presence of a base. The product obtained is then purified through recrystallization to obtain pure EI.
科学的研究の応用
EI has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-inflammatory and anti-cancer properties. EI has also been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
特性
CAS番号 |
186191-36-6 |
|---|---|
製品名 |
2-Ethoxy-4-(1H-imidazol-1-yl)benzonitrile |
分子式 |
C12H11N3O |
分子量 |
213.23 g/mol |
IUPAC名 |
2-ethoxy-4-imidazol-1-ylbenzonitrile |
InChI |
InChI=1S/C12H11N3O/c1-2-16-12-7-11(4-3-10(12)8-13)15-6-5-14-9-15/h3-7,9H,2H2,1H3 |
InChIキー |
UZPYAYPVFMJEMB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)N2C=CN=C2)C#N |
正規SMILES |
CCOC1=C(C=CC(=C1)N2C=CN=C2)C#N |
同義語 |
Benzonitrile, 2-ethoxy-4-(1H-imidazol-1-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)

![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)





![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)

